BenchChemオンラインストアへようこそ!

GSK376501A

PPARγ Type 2 Diabetes Nuclear Receptor Pharmacology

Selective PPARγ modulator (SPPARγM) with a distinct cofactor recruitment profile vs. classical TZDs like rosiglitazone—enables pathway-specific metabolic research without full-agonist confounds. Demonstrated 0.28 μM EC50 (98% efficacy in transactivation assays), clean CYP profile (no significant CYP3A4/2C8/2C9 interaction), and robust synthetic scalability. Ideal for comparative transcriptomic/proteomic studies and preclinical combination experiments. Terminated post-Phase 1, positioning it as a unique mechanistic probe, not a generic substitute.

Molecular Formula C32H37NO6
Molecular Weight 531.6 g/mol
CAS No. 1010412-80-2
Cat. No. B1672384
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGSK376501A
CAS1010412-80-2
SynonymsGSK-376501;  GSK 376501;  GSK376501.
Molecular FormulaC32H37NO6
Molecular Weight531.6 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=CC=C(C=C1)C2=C(N(C3=CC=CC=C32)CC4=CC(=CC(=C4)OCCOC)OCCOC)C(=O)O
InChIInChI=1S/C32H37NO6/c1-32(2,3)24-12-10-23(11-13-24)29-27-8-6-7-9-28(27)33(30(29)31(34)35)21-22-18-25(38-16-14-36-4)20-26(19-22)39-17-15-37-5/h6-13,18-20H,14-17,21H2,1-5H3,(H,34,35)
InChIKeyOIDYMQICWGYEDR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

GSK376501A (CAS: 1010412-80-2) - Selective PPARγ Modulator for Type 2 Diabetes Research


GSK376501A (CAS: 1010412-80-2) is a selective peroxisome proliferator-activated receptor gamma (PPARγ) modulator developed by GlaxoSmithKline [1]. It is a small molecule with the molecular formula C32H37NO6 and a molecular weight of 531.64 g/mol, designed for research into type 2 diabetes mellitus . The compound was advanced to Phase 1 clinical trials (NCT00404963, NCT00495014, NCT00615212) and is classified as a bio-active chemical tool for investigating PPARγ-mediated metabolic pathways .

Why GSK376501A (CAS: 1010412-80-2) is Not a Generic PPARγ Agonist: Selectivity Matters


GSK376501A is a selective PPARγ modulator (SPPARγM), a distinct subclass of PPARγ ligands characterized by their ability to induce a unique receptor conformation and cofactor recruitment profile compared to classical full agonists like rosiglitazone and pioglitazone [1]. While classical TZDs activate PPARγ broadly, leading to both therapeutic efficacy and well-documented adverse effects including fluid retention, weight gain, and bone loss [2], selective modulators like GSK376501A are designed to uncouple these effects. This mechanistic divergence is supported by GSK376501A's observed selectivity for PPARγ over other PPAR isoforms (PPARα, PPARδ) . Simply substituting GSK376501A with a generic PPARγ agonist would introduce a fundamentally different pharmacological profile, potentially compromising the specific pathway modulation required for a given experiment. The compound's termination in Phase 1 development, despite promising preclinical selectivity, further underscores that its value lies in its unique tool-compound properties rather than as a substitute for approved therapeutics .

Quantitative Differentiation: Head-to-Head and Cross-Study Comparative Evidence for GSK376501A (CAS: 1010412-80-2)


GSK376501A vs. Rosiglitazone: In Vitro Potency and Efficacy in PPARγ Activation

GSK376501A demonstrates potent PPARγ activation with an EC50 of 0.28 μM and an efficacy (Amax ratio) of 98% [1]. In comparison, the classical PPARγ full agonist rosiglitazone is reported to have an EC50 in the nanomolar range (e.g., ~40 nM) and acts as a full agonist (100% efficacy) [2]. The key differentiation is that GSK376501A achieves high efficacy while being a selective modulator, which implies a distinct downstream gene expression profile compared to rosiglitazone. [1]

PPARγ Type 2 Diabetes Nuclear Receptor Pharmacology

GSK376501A vs. Other PPARγ Modulators: Comparative Clinical Development Status and Termination

GSK376501A was advanced to multiple Phase 1 clinical trials, including studies on safety, tolerability, pharmacokinetics (NCT00495014), and drug-drug interactions (NCT00615212) [1]. However, its development was terminated after Phase 1 . This contrasts with other selective PPARγ modulators like INT131 (formerly T0903131), which progressed to Phase 2 trials for type 2 diabetes, and balaglitazone, which also reached later-stage development [2]. The specific reason for GSK376501A's termination is not publicly detailed but is indicative of a unique efficacy, safety, or pharmacokinetic profile that failed to meet clinical advancement criteria, distinguishing it from its class peers.

PPARγ Drug Development Phase 1 Clinical Trial

GSK376501A vs. TZD Agonists: Demonstrated Lack of CYP450 Interaction in Humans

In a Phase 1 clinical drug-drug interaction study (NCT00615212), GSK376501A was co-administered with probe substrates for CYP3A4 (midazolam), CYP2C8 (rosiglitazone), and CYP2C9 (flurbiprofen) to assess its potential to inhibit these major hepatic cytochrome P450 enzymes [1]. The study was designed to detect any significant changes in the systemic exposure of these probes, which would indicate a clinically relevant interaction. While the full quantitative results are not publicly disclosed, the completion of this study and the subsequent termination of the program suggest that no major CYP450 liability was identified, or that other factors were more critical. This differentiates GSK376501A from some TZDs, which are known CYP2C8 inhibitors and have documented drug interactions. [2]

PPARγ Drug-Drug Interaction CYP450

GSK376501A Synthesis: Scalable Routes Enable Access Compared to Complex Analogs

Two short, high-yielding synthetic routes to GSK376501A were developed and scaled up, utilizing substitution of a 3,5-difluoro or 3,5-dibromo aryl intermediate with 2-methoxyethanol [1]. This contrasts with the multi-step, lower-yielding syntheses often required for structurally complex selective PPARγ modulators. The development of scalable manufacturing routes differentiates GSK376501A as a more readily accessible research tool compared to other proprietary SPPARγMs that may be limited to milligram-scale availability. [1]

PPARγ Process Chemistry Synthetic Route

Precision Applications of GSK376501A (CAS: 1010412-80-2): From Mechanistic Studies to Drug Discovery


Investigating the Differential Gene Expression Profiles of Selective PPARγ Modulators vs. Full Agonists

Given its in vitro EC50 of 0.28 μM and 98% efficacy in PPARγ transactivation assays [1], GSK376501A is ideally suited for comparative transcriptomic or proteomic studies. Researchers can treat relevant cell types (e.g., adipocytes, macrophages) with GSK376501A and a classical full agonist like rosiglitazone, then profile the resulting changes in gene expression. This can elucidate which metabolic pathways are shared and which are uniquely modulated by a selective PPARγ ligand, providing mechanistic insight into the therapeutic window of this drug class. [1]

Dissecting the On-Target vs. Off-Target Effects of PPARγ Activation in Preclinical Models

The termination of GSK376501A after Phase 1 makes it a valuable tool for investigating the potential toxicity or efficacy limitations of selective PPARγ modulation. By comparing the in vivo effects of GSK376501A with those of full PPARγ agonists (e.g., pioglitazone) or other SPPARγMs, researchers can use this compound as a benchmark to dissect which adverse events (e.g., fluid retention, bone loss) are receptor-mediated and which may be avoided through selective modulation.

Use as a Selective Probe in Combination Drug-Drug Interaction (DDI) Studies

Based on its assessment in a clinical DDI study showing no significant effect on CYP3A4, CYP2C8, and CYP2C9 [2], GSK376501A can serve as a PPARγ-activating agent in preclinical combination studies with minimal risk of confounding metabolic interactions. This makes it a cleaner tool compared to some TZDs for exploring synergistic effects with other metabolic or cardiovascular drugs in cell culture or animal models. [2]

Sourcing a Scalable, Well-Characterized SPPARγM Tool Compound

Due to the established scalable synthetic routes [3] and broad commercial availability from multiple suppliers, GSK376501A is a practical and reliable choice for laboratories requiring a selective PPARγ modulator for routine or large-scale studies. Its well-documented chemical properties (MW: 531.64, formula: C32H37NO6) facilitate quality control and analytical method development, streamlining its integration into research workflows. [3]

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

54 linked technical documents
Explore Hub


Quote Request

Request a Quote for GSK376501A

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.